8-Bromo-3-chloro-5-isopropylisoquinoline is a chemical compound with the molecular formula and a molar mass of 284.58 g/mol. It belongs to the isoquinoline class of compounds, which are bicyclic organic molecules that contain a fused benzene and pyridine ring. This compound is notable for its halogenated structure, which can influence its reactivity and potential applications in medicinal chemistry and organic synthesis.
8-Bromo-3-chloro-5-isopropylisoquinoline is classified as a halogenated isoquinoline derivative. Its structure includes bromine and chlorine substituents, which are known to enhance the biological activity of organic compounds by modulating their interaction with biological targets.
The synthesis of 8-bromo-3-chloro-5-isopropylisoquinoline can be achieved through several methods, often involving halogenation and substitution reactions. One common synthetic route involves the bromination and chlorination of isoquinoline derivatives followed by alkylation.
Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the yield and purity of the final product. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of 8-bromo-3-chloro-5-isopropylisoquinoline features a bicyclic system characterized by:
The compound's structural representation can be denoted using the SMILES notation: CC(C)C1=CC=C(Br)C2=C1C=C(Cl)N=C2
, which provides insights into its connectivity and stereochemistry .
8-Bromo-3-chloro-5-isopropylisoquinoline can participate in various chemical reactions typical for halogenated compounds, including:
The efficiency of these reactions often depends on factors such as the choice of base, solvent, temperature, and reaction time. For example, palladium-catalyzed reactions are frequently employed to facilitate cross-coupling processes.
The mechanism of action for 8-bromo-3-chloro-5-isopropylisoquinoline largely depends on its application in biological systems. In medicinal chemistry, compounds like this may act as inhibitors or modulators of specific enzymes or receptors.
Research indicates that halogenated isoquinolines can interact with various biological targets due to their ability to form hydrogen bonds and hydrophobic interactions, thus influencing pathways such as cell signaling or metabolic processes .
8-Bromo-3-chloro-5-isopropylisoquinoline (Chemical Formula: C₁₂H₁₁BrClN; Molecular Weight: 284.58 g/mol; CAS No.: 2660255-85-4) represents a structurally sophisticated heterocyclic compound essential for synthesizing fourth-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). Its molecular architecture incorporates strategic halogen placements (bromine at C8, chlorine at C3) and an isopropyl group at C5, enabling precise molecular diversification required for advanced inhibitor development [4] [9]. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine permits nucleophilic substitutions or further functional group interconversions. The isopropyl group contributes steric and electronic modulation, enhancing target binding specificity [8] [9].
This compound features prominently in synthesizing experimental EGFR inhibitors such as BLU-945, designed to overcome resistance mutations (e.g., T790M/C797S) prevalent after third-generation TKI therapy. As disclosed in patent literature, 8-Bromo-3-chloro-5-isopropylisoquinoline undergoes sequential modifications:
Table 1: Key Physicochemical Properties of 8-Bromo-3-chloro-5-isopropylisoquinoline
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₂H₁₁BrClN | High-Resolution Mass Spectrometry |
Molecular Weight | 284.58 g/mol | Mass Spectrometry |
SMILES Notation | CC(C)C₁=CC=C(Br)C₂C=NC(Cl)=CC=2₁ | Computational Chemistry |
XLogP | 3.9 | Chromatography |
Hydrogen Bond Acceptors | 1 | Spectroscopic Analysis |
The development of EGFR-TKIs exemplifies targeted cancer therapy evolution, contextualizing the significance of 8-Bromo-3-chloro-5-isopropylisoquinoline-derived compounds:
Table 2: Dominant Epidermal Growth Factor Receptor Resistance Mutations Across TKI Generations
TKI Generation | Representative Agents | Primary Target Mutations | Acquired Resistance Mechanisms | Frequency |
---|---|---|---|---|
First | Gefitinib, Erlotinib | ex19del, L858R | T790M | 50-60% |
Second | Afatinib, Dacomitinib | ex19del, L858R, T790M | T790M amplification | 30-50% |
Third | Osimertinib | ex19del, L858R, T790M | C797S, MET/HER2 amplification, RAS/MAPK | 15-40% |
Fourth-generation inhibitors address C797S-mediated resistance through non-covalent, reversible binding strategies. Compounds synthesized from 8-Bromo-3-chloro-5-isopropylisoquinoline (e.g., BLU-945) exhibit:
Preclinical data demonstrate that BLU-945 suppresses tumor growth in xenograft models harboring EGFR triple mutations, supporting its progression to clinical trials (NCT04862780) [1]. Structural analyses reveal that derivatives occupy the ATP-binding pocket without covalent interactions, forming hydrogen bonds with Met793 and conserved water networks, circumventing C797S steric disruption [8] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: